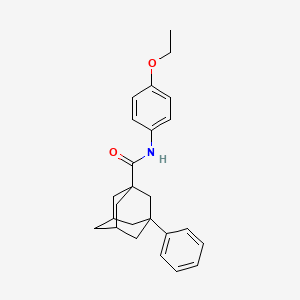

N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-2-28-22-10-8-21(9-11-22)26-23(27)25-15-18-12-19(16-25)14-24(13-18,17-25)20-6-4-3-5-7-20/h3-11,18-19H,2,12-17H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHKTULBVKQSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an adamantane derivative in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the adamantane derivative with an appropriate amine, such as 4-ethoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a unique three-dimensional structure that can interact with biological macromolecules, potentially influencing their function. The phenyl and ethoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide with structurally or functionally related compounds, leveraging data from diverse sources.

Structural Analogs

Table 1: Key Structural and Functional Comparisons

Functional and Physicochemical Differences

Adamantane vs. Acetamide Core

- Adamantane Derivatives : The adamantane core in the target compound enhances lipophilicity and rigidity compared to the flexible acetamide backbone in N-(4-ethoxyphenyl)acetamide. This likely improves metabolic stability and membrane permeability, making adamantane derivatives more suitable for therapeutic applications .

- Acetamide Derivatives : Simpler carboxamides like N-(4-ethoxyphenyl)acetamide are often intermediates in organic synthesis but lack the structural complexity for high-affinity target binding.

Carboxamide vs. Ether Functional Groups The carboxamide group in the target compound facilitates hydrogen bonding, critical for drug-receptor interactions. In contrast, Etofenprox’s ether linkage (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether) confers insecticidal activity typical of pyrethroids but limits pharmaceutical relevance .

Etofenprox’s phenoxybenzyl group, however, enhances photostability and insecticidal persistence .

Physicochemical Properties

Table 2: Physicochemical Comparison

Research Findings

- Adamantane Derivatives : Studies suggest adamantane carboxamides exhibit enhanced CNS penetration compared to simpler carboxamides, attributed to their lipophilic yet rigid structure .

Biological Activity

N-(4-ethoxyphenyl)-3-phenyladamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique adamantane core, which is known for its stability and ability to interact with various biological targets. The presence of the ethoxy and phenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

The compound's mechanism of action is primarily linked to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes like tyrosinase, which is crucial in melanin production. This inhibition can lead to applications in skin lightening agents.

- Antioxidant Properties : Many derivatives exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

Antioxidant Activity

A study on related compounds demonstrated significant antioxidant activity using the DPPH free radical scavenging assay. The IC50 value for one derivative was reported at 18.17 µg/mL, indicating moderate antioxidant potential compared to ascorbic acid (IC50 = 7.83 µg/mL) .

Tyrosinase Inhibition

Tyrosinase inhibition studies reveal that similar compounds can effectively inhibit this enzyme, with IC50 values ranging from 15.9 µM to 256 µM for various derivatives . The structural characteristics contributing to this activity include the presence of hydroxyl and methoxy groups that interact with key amino acids at the active site of the enzyme.

Case Study 1: Antitumor Activity

A recent investigation into phenyladamantane derivatives showed promising results in inhibiting the proliferation of U937 human myeloid leukemia cells. The study indicated that these compounds did not exhibit cytotoxicity but effectively inhibited cell growth, suggesting a selective mechanism .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | U937 |

| Control (standard drug) | TBD | U937 |

Case Study 2: Structure-Activity Relationship

Research focusing on structure-activity relationships (SAR) revealed that modifications to the phenyl and ethoxy groups significantly impact biological activity. For instance, introducing additional hydroxyl groups increased antioxidant potency and enhanced tyrosinase inhibition .

Research Findings

Recent studies have highlighted the importance of molecular docking in predicting the binding affinities of this compound with target proteins. The highest binding affinities observed were around -8.4 Kcal/mol, indicating strong interactions with molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.